molecular formula C18H30O2 B13787454 octadec-9-en-12-ynoic acid

octadec-9-en-12-ynoic acid

Cat. No.: B13787454
M. Wt: 278.4 g/mol
InChI Key: SAOSKFBYQJLQOS-UHFFFAOYSA-N
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Description

Octadec-9-en-12-ynoic acid: crepenynic acid , is an organic compound with the molecular formula C18H30O2 . It is a long-chain fatty acid characterized by a cis-double bond at the 9th carbon and a triple bond at the 12th carbon. This compound is typically found in seed oils and is known for its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: : Octadec-9-en-12-ynoic acid is commonly synthesized through the reaction of cis-9-octadecen-12-ol with dehydrating agents such as sulfuric acid or oxalic acid. This reaction requires specific conditions, including controlled temperature and reaction time, to ensure the desired product is obtained .

Industrial Production Methods: : In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process typically includes the use of advanced equipment to maintain precise reaction conditions and ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: : Octadec-9-en-12-ynoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Biological Activities

  • Antidiabetic Effects :
    • Research has demonstrated that derivatives of octadec-9-en-12-ynoic acid can enhance insulin-stimulated glucose uptake in muscle cells. This effect is mediated through the activation of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for glucose metabolism .
    • A study synthesized several analogues of this compound and evaluated their structure–activity relationships (SAR). Some derivatives showed promising EC50_{50} values, indicating their potential as antidiabetic agents .
  • Lipid Metabolism :
    • This compound is recognized as a biosynthetic precursor for various secondary metabolites in plants. It plays a role in lipid metabolism and can be transformed into other fatty acids through enzymatic processes .
  • Antimicrobial Properties :
    • Some studies suggest that fatty acids like this compound exhibit antimicrobial activities. This property can be attributed to their ability to disrupt microbial membranes .

Medicinal Chemistry

This compound has been utilized in medicinal chemistry for the development of new drugs targeting metabolic disorders. Its derivatives have been designed to improve pharmacokinetic properties and reduce toxicity through bioisosteric modifications .

Agricultural Science

In agricultural research, this compound has been studied for its role in plant defense mechanisms. Its derivatives may enhance resistance to pests and diseases, making it a candidate for developing natural pesticides .

Case Study 1: Antidiabetic Activity

A study conducted on various derivatives of this compound revealed that specific modifications could significantly enhance their ability to promote glucose uptake in L6 myotubes. The best-performing compounds were identified through extensive SAR studies, demonstrating the compound's potential in diabetes management .

Case Study 2: Lipid Metabolism

Research involving the cyanobacterium Spirulina platensis showed that this compound can be converted into other biologically active fatty acids via enzymatic desaturation processes. This transformation highlights its importance as a metabolic precursor in lipid biosynthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : Octadec-9-en-12-ynoic acid is unique due to its specific combination of a cis-double bond and a triple bond within the same molecule. This structural feature imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C18H30O2

Molecular Weight

278.4 g/mol

IUPAC Name

octadec-9-en-12-ynoic acid

InChI

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-5,8,11-17H2,1H3,(H,19,20)

InChI Key

SAOSKFBYQJLQOS-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CCC=CCCCCCCCC(=O)O

Origin of Product

United States

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